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The history of gemtuzumab ozogamicin (GO), marketed as Mylotarg®, is a compelling
narrative of innovation, setback, and eventual revival in the landscape of targeted cancer
therapy. As the first antibody-drug conjugate (ADC) to receive regulatory approval, its
development has provided crucial lessons for the field. This technical guide provides a
comprehensive overview of the historical development of GO, detailing its mechanism of
action, key clinical trial data, and the experimental protocols that underpinned its evaluation.

Core Concept and Mechanism of Action

Gemtuzumab ozogamicin is an antibody-drug conjugate designed to selectively target and
eliminate cancer cells expressing the CD33 antigen.[1] CD33 is a transmembrane receptor
found on the surface of myeloid lineage cells and is expressed on myeloblasts in over 80% of
patients with acute myeloid leukemia (AML), making it an attractive therapeutic target.

The ADC consists of three key components:

e A humanized IgG4 kappa monoclonal antibody (gemtuzumab): This component specifically
binds to the CD33 receptor on the surface of AML cells.[1]

o A potent cytotoxic agent (N-acetyl-gamma calicheamicin): A derivative of a natural enediyne
antibiotic, calicheamicin induces double-strand DNA breaks, leading to apoptosis.[1]
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» A bifunctional linker: This linker covalently attaches the calicheamicin derivative to the
antibody and is designed to be stable in circulation but cleavable within the acidic
environment of the lysosome following internalization into the target cell.[2]

The mechanism of action unfolds in a series of steps, beginning with the binding of the
antibody component to the CD33 receptor on AML cells. This is followed by the internalization
of the ADC-CD33 complex. Inside the cell, the complex is trafficked to lysosomes, where the
acidic environment facilitates the cleavage of the linker, releasing the calicheamicin payload.
The activated calicheamicin then translocates to the nucleus, binds to the minor groove of
DNA, and causes double-strand breaks, ultimately triggering programmed cell death.

A Timeline of Development, Withdrawal, and Re-
approval

The development of gemtuzumab ozogamicin was a multi-decade journey marked by both
triumph and tribulation.

1991: A collaboration between Celltech and Wyeth begins, laying the groundwork for the
development of gemtuzumab ozogamicin.[1]

e May 2000: The U.S. Food and Drug Administration (FDA) grants accelerated approval to
gemtuzumab ozogamicin for the treatment of older patients with relapsed CD33-positive
AML.[3] This approval was based on promising results from early-phase clinical trials.[4]

e 2010: Following a confirmatory Phase lll trial (SWOG S0106) that failed to demonstrate a
clinical benefit and raised safety concerns, including a higher rate of fatal toxicity, Pfizer
voluntarily withdrew the drug from the U.S. market.[3][4][5]

e 2017: After further analysis of existing trial data and new evidence from investigator-led
studies utilizing a lower, fractionated dosing schedule that showed an improved benefit-risk
profile, the FDA re-approved gemtuzumab ozogamicin.[3][4] The new approval was for
newly diagnosed CD33-positive AML in adults and for relapsed or refractory CD33-positive
AML in adults and children 2 years and older.[1]
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Historical Timeline of Gemtuzumab Ozogamicin

Early Development Initial Approval & Trials Withdrawal and Re-evaluation
1991: Collaboration begins between Phase I/l trials show promising SWOG S0106 fails to confirm benefit
Celltech and Wyeth. response rates in relapsed AML. and shows increased toxicity.
Preclinical studies demonstrate May 2000: FDA Accelerated Approval June 2010: Voluntary withdrawal
anti-leukemic activity. for relapsed AML in older adults. from the U.S. market.

Confirmatory Phase Il trial Investigator-led trials explore
(SWOG S0106) initiated. fractionated dosing regimens.

Re-approval an$ Current Status

ALFA-0701 and other studies demonstrate
benefit with fractionated dosing.

September 2017: FDA Re-approval for newly

diagnosed and relapsed/refractory AML.

Click to download full resolution via product page
A diagram illustrating the key milestones in the development of gemtuzumab ozogamicin.

Summary of Key Clinical Trial Data

The clinical development of gemtuzumab ozogamicin has been defined by a series of pivotal
trials that ultimately shaped its approval, withdrawal, and re-approval.

Early Phase | and Il Trials in Relapsed AML

The initial accelerated approval of gemtuzumab ozogamicin was based on data from three
open-label, single-arm Phase Il studies in patients with CD33-positive AML in their first relapse.
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to 9 mg/m2
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Combined
142 days 1 and 29.6% 16.2% 13.4%
Phase Il 1

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[2][6][7]

SWOG S0106: The Confirmatory Trial Leading to
Withdrawal

This Phase Il randomized trial was designed to confirm the clinical benefit of adding

gemtuzumab ozogamicin to standard induction chemotherapy in younger patients with

previously untreated de novo AML.

Arm

Number of Patients

Dosing Regimen

Key Outcomes

GO + Chemotherapy

Daunorubicin +
Cytarabine + GO (6

mg/m?2)

No significant

survival.

improvement in

Chemotherapy Alone

Daunorubicin +

Cytarabine

Increased early

mortality in the GO

arm.

Specific quantitative data for each arm is not readily available in the provided search results.[8]

[O][10]

ALFA-0701: A Pivotal Trial for Re-approval

© 2025 BenchChem. All rights reserved.

4/14

Tech Support


https://ashpublications.org/blood/article/130/22/2373/36556/Gemtuzumab-ozogamicin-for-acute-myeloid-leukemia
https://pubmed.ncbi.nlm.nih.gov/11410481/
https://ascopubs.org/doi/10.1200/JCO.2001.19.13.3244
https://www.benchchem.com/product/b1678132?utm_src=pdf-body
https://www.mhlw.go.jp/stf/shingi/2r9852000000vrz2-att/2r9852000000vs3b.pdf
https://www.swog.org/clinical-trials/s0106
https://pmc.ncbi.nlm.nih.gov/articles/PMC4162498/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check

Availability & Pricing

This Phase Il study evaluated the addition of a lower, fractionated dose of gemtuzumab

ozogamicin to standard chemotherapy in older patients with newly diagnosed de novo AML.

Number Median .
Median
of . Event-
. Dosing 2-Year Overall CR + CRp
Arm Patients . Free .
Regimen . EFS Rate  Survival Rate
(analyzed Survival
(0s)
) (EFS)
Daunorubic
in +
GO + Cytarabine
17.3 27.5
Chemother 135 + GO (3 40.8% 81.5%
months months
apy mg/mz2 on
days 1, 4,
7)
Daunorubic
Chemother ) 21.8
136 in + 9.5 months 17.1% 73.6%
apy Alone ) months
Cytarabine

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery.[11][12]

[13][14][15]

AML-19: Monotherapy in Older Patients

This Phase Il trial compared gemtuzumab ozogamicin monotherapy to best supportive care

(BSC) in older patients with newly diagnosed AML who were unsuitable for intensive

chemotherapy.
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Median
R Number of Dosing Overall 1-Year OS CR + CRi
rm
Patients Regimen Survival Rate Rate
(0S)
GO (6 mg/m2
Gemtuzumab
o 118 day 1,3 4.9 months 24.3% 27%
Ozogamicin
mg/mz day 8)
Best
Supportive 119 BSC 3.6 months 9.7%
Care

CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery.[16]
[17]

MyloFrance-1: Relapsed AML with Fractionated Dosing

This Phase Il study assessed the efficacy of the fractionated dosing regimen in patients with
CD33-positive AML in their first relapse.

. Complete Median
] Number of Dosing o
Trial . . Remission Relapse-Free
Patients Regimen .
(CR) Rate Survival
GO (3 mg/m2on
MyloFrance-1 57 26% 11.6 months

days 1,4, 7)

[18][19][20][21]

Experimental Protocols

The development and evaluation of gemtuzumab ozogamicin relied on a range of in vitro and
in vivo experimental protocols to characterize its activity, efficacy, and safety.

In Vitro Cytotoxicity Assays

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26811524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2864316/
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-gemtuzumab-ozogamicin-cd33-positive-aml
https://pmc.ncbi.nlm.nih.gov/articles/PMC6192608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6516123/
https://pubmed.ncbi.nlm.nih.gov/29650683/
https://www.benchchem.com/product/b1678132?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Objective: To determine the potency and specificity of gemtuzumab ozogamicin in killing

CD33-positive cancer cells.

Methodology (e.g., MTT/XTT Assay):

Cell Culture: CD33-positive AML cell lines (e.g., HL-60) and CD33-negative control cell lines
are cultured under standard conditions.[22]

Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of
gemtuzumab ozogamicin, a non-targeting control ADC, and the free calicheamicin payload.
[23][24][25][26]

Incubation: The treated cells are incubated for a period of 48 to 144 hours to allow for drug-
induced cytotoxicity.[23][26]

Viability Assessment: A tetrazolium salt solution (MTT or XTT) is added to the wells.
Metabolically active (viable) cells convert the tetrazolium salt into a colored formazan
product.[22][23]

Data Analysis: The absorbance of the formazan product is measured using a microplate
reader. The percentage of cell viability is calculated relative to untreated control cells, and
the half-maximal inhibitory concentration (IC50) is determined.[22][23]

CD33 Expression and Internalization Assays

Objective: To confirm CD33 expression on target cells and to quantify the internalization of the
ADC upon binding.

Methodology (Flow Cytometry):

Cell Staining: AML cells are incubated with a fluorochrome-conjugated anti-CD33 antibody
(or gemtuzumab ozogamicin followed by a fluorescently labeled secondary antibody).[27]
[28][29]

Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of
CD33-positive cells and the mean fluorescence intensity (MFI), which corresponds to the
level of CD33 expression.[27]
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« Internalization Assay: To measure internalization, cells are first incubated with gemtuzumab
ozogamicin at 4°C to allow surface binding without internalization. The cells are then shifted
to 37°C for various time points to permit internalization. At each time point, the remaining
surface-bound ADC is detected by staining with a fluorescently labeled secondary antibody
and analyzed by flow cytometry. A decrease in MFI over time indicates internalization.[28]

In Vivo Efficacy Studies (Patient-Derived Xenograft
Models)

Objective: To evaluate the anti-leukemic activity of gemtuzumab ozogamicin in a more
physiologically relevant in vivo setting.

Methodology (AML PDX Models):

o Model Generation: Primary AML cells from patients are transplanted into immunodeficient
mice (e.g., NSG or NSG-SGM3 mice).[30][31][32][33][34] These mice are engineered to
support the engraftment and growth of human hematopoietic cells.[30][34]

o Treatment: Once the AML cells have engrafted and the disease is established in the mice,
they are treated with gemtuzumab ozogamicin, vehicle control, or standard-of-care
chemotherapy.[31][33]

¢ Monitoring: Disease progression and response to treatment are monitored by measuring the
percentage of human CD45+CD33+ cells in the peripheral blood, bone marrow, and spleen
of the mice using flow cytometry.[32][33] In some models, bioluminescence imaging is used
for real-time monitoring of tumor burden.[33]

» Endpoint Analysis: The primary endpoints typically include reduction in tumor burden and
improvement in overall survival of the treated mice compared to the control group.[31][33]

Visualizing the Molecular Mechanism and
Experimental Workflow
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Mechanism of Action of Gemtuzumab Ozogamicin
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The cellular mechanism of action of gemtuzumab ozogamicin.
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Typical Experimental Workflow for ADC Evaluation
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A generalized workflow for the preclinical and clinical evaluation of an ADC.
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Conclusion

The historical development of gemtuzumab ozogamicin offers a rich case study in the
complexities of ADC development. Its journey from a promising targeted therapy to a withdrawn
product and its subsequent successful re-introduction underscores the critical importance of
optimizing dosing schedules to balance efficacy and toxicity. The evolution from a single high
dose to a lower, fractionated regimen was key to unlocking its therapeutic potential. For
researchers and drug developers, the story of gemtuzumab ozogamicin serves as a powerful
reminder of the perseverance required in oncology drug development and the value of
continued investigation even in the face of initial setbacks. The methodologies and clinical trial
designs employed throughout its history continue to inform the development of the next
generation of antibody-drug conjugates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Flow_Cytometry_Analysis_of_Cell_Surface_CD33_Reduction.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5190023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5190023/
https://www.ncbi.nlm.nih.gov/books/NBK586209/
https://www.ncbi.nlm.nih.gov/books/NBK586209/
https://www.jax.org/jax-mice-and-services/preclinical-research-services/oncology-services/pdx-tumors/aml
https://researchfeatures.com/patient-derived-xenograft-pdx-models-targeted-cancer-therapy/
https://researchfeatures.com/patient-derived-xenograft-pdx-models-targeted-cancer-therapy/
https://ashpublications.org/blood/article/124/21/3491/97900/Improved-Patient-Derived-Xenograft-Model-for-Acute
https://www.vjhemonc.com/video/vn3uycl5ji8-serially-transplantable-genetically-modified-pdx-models-of-aml/
https://www.vjhemonc.com/video/vn3uycl5ji8-serially-transplantable-genetically-modified-pdx-models-of-aml/
https://resources.jax.org/jax-blog/acute-myeloid-leukemia-using-patient-derived-xenografts-to-grapple-with-disease-complexity
https://resources.jax.org/jax-blog/acute-myeloid-leukemia-using-patient-derived-xenografts-to-grapple-with-disease-complexity
https://www.benchchem.com/product/b1678132#historical-development-of-gemtuzumab-ozogamicin
https://www.benchchem.com/product/b1678132#historical-development-of-gemtuzumab-ozogamicin
https://www.benchchem.com/product/b1678132#historical-development-of-gemtuzumab-ozogamicin
https://www.benchchem.com/product/b1678132#historical-development-of-gemtuzumab-ozogamicin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678132?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

